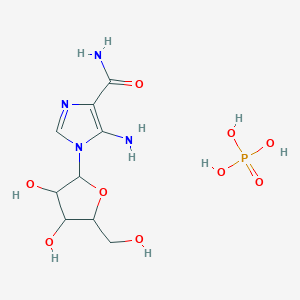

AICAR phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H17N4O9P |

|---|---|

Molecular Weight |

356.23 g/mol |

IUPAC Name |

5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid |

InChI |

InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4) |

InChI Key |

BPVGMEHURDEDAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Acadesine in AMPK Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acadesine (also known as AICA-riboside) is a cell-permeable adenosine analog that serves as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This technical guide provides an in-depth overview of the mechanism of Acadesine-mediated AMPK activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. This document is intended to be a comprehensive resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Introduction

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical sensor of cellular energy status.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio) and plays a pivotal role in restoring energy balance by inhibiting anabolic pathways and stimulating catabolic processes.[2]

Acadesine is a widely used pharmacological agent to study the physiological and pathological roles of AMPK. Its ability to activate AMPK has made it a valuable tool in research areas such as metabolic diseases, cancer, and ischemia.[3][4] This guide will delve into the core mechanisms of Acadesine's action, providing the necessary technical details for its application in a research setting.

Mechanism of Acadesine-Mediated AMPK Activation

The activation of AMPK by Acadesine is an indirect process that relies on its intracellular conversion to an AMP analog. The key steps are as follows:

-

Cellular Uptake: Acadesine is transported into the cell via adenosine transporters.[5]

-

Phosphorylation: Once inside the cell, adenosine kinase phosphorylates Acadesine to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[5]

-

AMP Mimicry: ZMP is structurally similar to adenosine monophosphate (AMP) and allosterically activates AMPK by binding to the gamma subunit.[2][4]

-

Upstream Kinase Activation: The binding of ZMP to the gamma subunit induces a conformational change in the AMPK complex, making it a more favorable substrate for its primary upstream kinase, Liver Kinase B1 (LKB1).[6][7][8]

-

Phosphorylation at Threonine 172: LKB1 then phosphorylates the threonine 172 residue (Thr172) within the activation loop of the AMPK α-subunit.[1][9] This phosphorylation event is the critical step for full AMPK activation.

It is important to note that while Acadesine is a powerful tool for activating AMPK, some of its cellular effects have been reported to be AMPK-independent.[3] Therefore, appropriate controls and complementary experimental approaches are essential for definitively attributing an observed effect to AMPK activation.

Signaling Pathway Diagram

Quantitative Data on Acadesine-Induced AMPK Activation

The following table summarizes the quantitative effects of Acadesine on AMPK activation and related cellular processes from various studies.

| Cell Type/Model | Acadesine Concentration | Treatment Time | Observed Effect | Reference |

| B-cell chronic lymphocytic leukemia (B-CLL) cells | 380 +/- 60 µM | Not Specified | EC50 for apoptosis induction | [5][10] |

| B-CLL cells | 0.5 mM | 3 hours | Increased AMPK phosphorylation | [11] |

| Mouse Heart (perfused) | 0.25 - 0.5 mM | 48 minutes | Increased AMPKα Thr172 phosphorylation | [12] |

| U-87 MG cells | 1 mM | 48 hours | Increased AMPKα Thr172 phosphorylation | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Acadesine and AMPK activation.

Cell Culture and Acadesine Treatment (K562 Cell Line)

Materials:

-

K562 cells (ATCC® CCL-243™)

-

RPMI-1640 Medium (e.g., Gibco™ 11875093)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (10,000 U/mL)

-

Acadesine (AICAR)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

Protocol:

-

Cell Culture:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 2-3 days to maintain a cell density between 1 x 10^5 and 8 x 10^5 cells/mL.

-

-

Acadesine Stock Solution Preparation:

-

Prepare a stock solution of Acadesine (e.g., 100 mM) in DMSO.

-

Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Acadesine Treatment:

-

Seed K562 cells at a density of 5 x 10^5 cells/mL in fresh culture medium.

-

Add the desired final concentration of Acadesine (e.g., 1 mM) to the cell suspension.

-

For the vehicle control, add an equivalent volume of DMSO.

-

Incubate the cells for the desired treatment duration (e.g., 1, 4, 8, 24 hours).

-

-

Cell Harvesting:

-

Following treatment, transfer the cell suspension to a centrifuge tube.

-

Pellet the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Proceed with downstream applications such as protein extraction for Western blotting or metabolite extraction for ZMP analysis.

-

Western Blot Analysis of AMPK Phosphorylation

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-AMPKα (Thr172) antibody (e.g., Cell Signaling Technology #2535)

-

Total AMPKα antibody (e.g., Cell Signaling Technology #2532)

-

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

Protocol:

-

Protein Extraction:

-

Lyse the cell pellet from the Acadesine treatment experiment in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply ECL detection reagents to the membrane and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

-

AMPK Kinase Activity Assay ([γ-³²P]ATP-based)

Materials:

-

Cell lysis buffer for immunoprecipitation (non-denaturing)

-

Protein A/G agarose beads

-

AMPKα antibody for immunoprecipitation

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM EDTA, 8 mM MgCl2)

-

SAMS peptide (HMRSAMSGLHLVKRR) substrate

-

[γ-³²P]ATP

-

ATP solution

-

Phosphoric acid (85%)

-

P81 phosphocellulose paper

-

Scintillation counter and vials

Protocol:

-

Immunoprecipitation of AMPK:

-

Lyse cells treated with Acadesine or vehicle control in immunoprecipitation buffer.

-

Quantify protein concentration.

-

Incubate a standardized amount of protein lysate with an AMPKα antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 2 hours.

-

Wash the beads several times with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Initiate the kinase reaction by adding the SAMS peptide substrate, ATP, and [γ-³²P]ATP.

-

Incubate at 30°C for 10-20 minutes with gentle agitation.

-

-

Stopping the Reaction and Spotting:

-

Stop the reaction by adding phosphoric acid.

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

-

Washing and Scintillation Counting:

-

Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Place the washed paper in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Quantify the kinase activity as the amount of ³²P incorporated into the SAMS peptide per unit of time and protein.

-

Quantification of Intracellular ZMP by HPLC

-

Metabolite Extraction: Rapidly quench cellular metabolism and extract metabolites using a cold solvent (e.g., methanol/acetonitrile/water mixture).

-

Sample Preparation: Lyse the cells and separate the protein precipitate. The supernatant containing the metabolites is then dried and reconstituted in a suitable buffer for HPLC analysis.

-

HPLC Separation: Separate the metabolites using a reverse-phase or ion-exchange HPLC column with an appropriate mobile phase gradient.

-

Detection and Quantification: Detect ZMP using a UV detector at a specific wavelength (e.g., 260 nm). Quantify the ZMP concentration by comparing the peak area to a standard curve of known ZMP concentrations.

Experimental and Logical Workflows

Experimental Workflow for Studying Acadesine's Effect on AMPK

Conclusion

References

- 1. Phospho-AMPKα (Thr172) Antibody (#2531) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Phospho-AMPK alpha-1,2 (Thr172) Polyclonal Antibody (PA5-17831) [thermofisher.com]

Acadesine (AICAR) Signaling in Skeletal Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acadesine, also known as AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), is a cell-permeable adenosine analog that has been extensively utilized as a pharmacological tool to investigate the metabolic pathways regulated by AMP-activated protein kinase (AMPK). Upon cellular uptake, AICAR is phosphorylated to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an AMP mimetic that allosterically activates AMPK without altering cellular adenine nucleotide levels.[1][2] In skeletal muscle, the activation of AMPK by AICAR triggers a cascade of signaling events that mimic some of the beneficial effects of exercise, including enhanced glucose uptake, increased fatty acid oxidation, and mitochondrial biogenesis. This guide provides an in-depth overview of the core signaling pathways of Acadesine in skeletal muscle, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathway: AICAR and AMPK Activation

The primary mechanism of action of Acadesine in skeletal muscle is the activation of AMPK, a master regulator of cellular energy homeostasis.[3][4] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. ZMP, the active metabolite of AICAR, binds to the γ subunit of AMPK, leading to a conformational change that promotes the phosphorylation of the α subunit at Threonine-172 by upstream kinases, resulting in robust AMPK activation.[1]

Activated AMPK orchestrates a metabolic shift towards catabolic processes to generate ATP while inhibiting anabolic, ATP-consuming pathways.[5] This is achieved through the phosphorylation of a multitude of downstream targets involved in glucose and lipid metabolism, mitochondrial function, and gene expression.

Diagram: AICAR Activation of AMPK

Caption: Acadesine (AICAR) is converted to ZMP, which activates AMPK.

Downstream Signaling Pathways and Physiological Effects

AMPK activation by AICAR initiates several key downstream signaling cascades in skeletal muscle, leading to profound physiological changes.

Glucose Metabolism

AICAR stimulation enhances glucose uptake in skeletal muscle, a critical process for maintaining glucose homeostasis.[6] Activated AMPK promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane, facilitating the transport of glucose into the muscle cell.[5][6] This effect is particularly prominent in white muscle fibers.[6]

-

Quantitative Data:

-

In insulin-resistant rats, a single injection of AICAR (250 mg/kg) increased glucose uptake in white quadriceps muscle by five-fold.[6]

-

Chronic AICAR administration in rats led to a significant increase in GLUT-4 mRNA levels.[7]

-

Five days of AICAR exposure in rats increased insulin-stimulated 3-O-methylglucose (3-OMG) transport in a fiber-type-specific manner, with the most marked increase in muscles with a high content of type IIb fibers.[8] This was accompanied by an approximate 45% increase in GLUT-4 content in the extensor digitorum longus (EDL) muscle.[8]

-

Diagram: AICAR-Mediated Glucose Uptake

Caption: AICAR stimulates glucose uptake via AMPK-mediated GLUT4 translocation.

Mitochondrial Biogenesis and Function

A key long-term effect of AICAR treatment is the promotion of mitochondrial biogenesis, the process of generating new mitochondria.[4][9] This is primarily mediated through the activation of Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a master regulator of mitochondrial gene expression.[9][10] Activated AMPK can increase the expression and activity of PGC-1α, which in turn co-activates nuclear respiratory factors (NRF-1 and NRF-2) to stimulate the transcription of nuclear genes encoding mitochondrial proteins.[10][11]

-

Quantitative Data:

-

AICAR treatment in C2C12 myotubes significantly increased mitochondrial content and peak mitochondrial capacity.[9]

-

Chronic AICAR treatment in rats increased the mRNA level of PGC-1α.[7]

-

In old mice, chronic AICAR treatment increased the mitochondrial markers cytochrome C by approximately 33% and citrate synthase by about 22%.[12][13]

-

Four weeks of daily AICAR injections in mice increased the protein abundance of oxidative phosphorylation complexes I-V in an AMPK α2-dependent manner.[14]

-

Diagram: AICAR-Induced Mitochondrial Biogenesis

Caption: AICAR promotes mitochondrial biogenesis via the AMPK-PGC-1α axis.

Muscle Fiber Type Switching and Gene Expression

Chronic activation of AMPK by AICAR can induce a shift in muscle fiber composition from glycolytic type IIb fibers towards more oxidative type IIa and type I fibers.[7][15] This transformation is associated with changes in the expression of myosin heavy chain (MyHC) isoforms and an increase in oxidative enzyme activity.[7]

-

Quantitative Data:

-

Four weeks of AICAR treatment in rats significantly increased the number and area proportion of type I muscle fibers and the expression of MyHC I mRNA, while decreasing the proportion of type IIB muscle fibers and the mRNA levels of MyHC IIb and MyHC IIx.[7]

-

The same study reported significantly increased activities of the oxidative enzymes succinate dehydrogenase (SDH) and malate dehydrogenase (MDH) in the AICAR-treated group.[7]

-

Chronic AICAR injections in old mice restored the expression of many genes to levels observed in young muscle.[16]

-

Quantitative Data Summary

| Parameter | Model System | Treatment | Result | Reference |

| Glucose Metabolism | ||||

| Glucose Uptake | Insulin-resistant rats (white quadriceps) | Single AICAR injection (250 mg/kg) | 5-fold increase | [6] |

| GLUT-4 mRNA | Rats (gastrocnemius) | Chronic AICAR treatment | Significant increase | [7] |

| GLUT-4 Protein | Rats (EDL muscle) | 5 days of AICAR | ~45% increase | [8] |

| Mitochondrial Biogenesis | ||||

| Mitochondrial Content & Capacity | C2C12 myotubes | AICAR treatment | Significantly increased | [9] |

| PGC-1α mRNA | Rats (gastrocnemius) | Chronic AICAR treatment | Increased | [7] |

| Cytochrome C | Old mice (quadriceps) | Chronic AICAR treatment | ~33% increase | [12][13] |

| Citrate Synthase | Old mice (quadriceps) | Chronic AICAR treatment | ~22% increase | [12][13] |

| Muscle Fiber Type & Gene Expression | ||||

| Type I Muscle Fiber Proportion | Rats (gastrocnemius) | 4 weeks of AICAR | Significantly increased | [7] |

| Type IIB Muscle Fiber Proportion | Rats (gastrocnemius) | 4 weeks of AICAR | Significantly decreased | [7] |

| MyHC I mRNA | Rats (gastrocnemius) | 4 weeks of AICAR | Significantly increased | [7] |

| MyHC IIb & IIx mRNA | Rats (gastrocnemius) | 4 weeks of AICAR | Significantly decreased | [7] |

| SDH & MDH Activity | Rats (gastrocnemius) | 4 weeks of AICAR | Significantly increased | [7] |

| Mafbx & Murf1 Gene Expression | Old mice | Chronic AICAR treatment | Reduced | [2][12] |

Experimental Protocols

Acute AICAR Injection and Muscle Analysis

-

Objective: To assess the acute activation of AMPK and its downstream targets.

-

AICAR Administration: A single subcutaneous or intraperitoneal injection of AICAR (e.g., 250-500 mg/kg body weight) or saline as a control.[6][14]

-

Tissue Harvesting: At a specified time point post-injection (e.g., 30, 60, or 120 minutes), animals are anesthetized, and skeletal muscles (e.g., quadriceps, gastrocnemius, EDL) are rapidly dissected and freeze-clamped in liquid nitrogen.[6][17] Tissues are stored at -80°C until analysis.

-

Analysis:

-

Western Blotting: To determine the phosphorylation status of AMPK (p-AMPK Thr172) and its downstream targets (e.g., ACC, raptor).[16][18]

-

Enzyme Activity Assays: To measure the activity of AMPK and other metabolic enzymes.[6][19]

-

Metabolite Analysis: To quantify intracellular metabolites like glucose-6-phosphate.[19]

-

Chronic AICAR Treatment and Phenotypic Analysis

-

Objective: To investigate the long-term effects of AICAR on muscle physiology and gene expression.

-

AICAR Administration: Daily subcutaneous or intraperitoneal injections of AICAR (e.g., 500 mg/kg body weight) or saline for an extended period (e.g., 14, 28, or 31 days).[15][16]

-

Phenotypic Assessment:

-

Tissue Harvesting and Analysis: 24 hours after the final injection, muscles are harvested as described above.

-

Histology: Muscle cross-sections are stained (e.g., with ATPase staining) to determine fiber type composition and size.[7]

-

Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (RT-qPCR) or RNA sequencing is performed to measure the expression of genes related to metabolism, mitochondrial biogenesis, and muscle fiber type.[7][16]

-

Protein Expression: Western blotting is used to quantify the protein levels of key metabolic and mitochondrial proteins.[15][18]

-

Diagram: Experimental Workflow for Chronic AICAR Study

Caption: A typical workflow for a chronic AICAR treatment study in rodents.

Conclusion

Acadesine (AICAR) is a powerful pharmacological agent for elucidating the intricate signaling pathways governed by AMPK in skeletal muscle. Its ability to mimic exercise-induced metabolic adaptations has made it an invaluable tool in basic research and a potential therapeutic candidate for metabolic diseases. This guide provides a comprehensive overview of the core signaling mechanisms, downstream effects, and experimental methodologies associated with AICAR in skeletal muscle, serving as a valuable resource for professionals in the field. Further research is warranted to fully understand the long-term consequences and potential off-target effects of AICAR administration.[4][20]

References

- 1. mdpi.com [mdpi.com]

- 2. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleosides block AICAR-stimulated activation of AMPK in skeletal muscle and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. tandfonline.com [tandfonline.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. AICAR stimulates mitochondrial biogenesis and BCAA catabolic enzyme expression in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of PGC-1α signaling in skeletal muscle health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of PGC-1α signaling in skeletal muscle health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chronic treatment of old mice with AICAR reverses age-related changes in exercise performance and skeletal muscle gene expression (New Paper) - Rapamycin Longevity News [rapamycin.news]

- 14. AMP-activated protein kinase controls exercise training- and AICAR-induced increases in SIRT3 and MnSOD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of chronic AICAR treatment on fiber composition, enzyme activity, UCP3, and PGC-1 in rat muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 17. journals.physiology.org [journals.physiology.org]

- 18. researchgate.net [researchgate.net]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Acadesine as an adenosine regulating agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICA-riboside or AICAR), is a purine nucleoside analogue with a significant history in clinical research as an adenosine regulating agent. Initially investigated for its cardioprotective effects during ischemic events, its mechanism of action has since been elucidated, revealing a primary role as an activator of AMP-activated protein kinase (AMPK). This guide provides a comprehensive technical overview of the discovery, history, mechanism of action, and key experimental findings related to Acadesine. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows to serve as a resource for the scientific community.

Discovery and History

Acadesine first entered the scientific landscape in the 1980s as a potential therapeutic agent to preserve myocardial blood flow during cardiac surgery.[1] Its development was driven by the need to protect the heart from ischemic injury. The drug was developed by PeriCor Therapeutics and was later licensed to Schering-Plough in 2007 for Phase III clinical trials.[1]

The primary indication explored in these large-scale trials was the prevention of reperfusion injury in patients undergoing coronary artery bypass graft (CABG) surgery.[1] Despite promising preclinical data, the Phase III RED-CABG trial was terminated in late 2010 due to a low likelihood of achieving a statistically significant efficacious outcome.[2][3]

Beyond its initial cardiac focus, research has unveiled Acadesine's potential in other therapeutic areas. It has been investigated for the treatment of acute lymphoblastic leukemia and has shown pro-apoptotic effects in B-cell chronic lymphocytic leukemia (B-CLL) cells.[1][4] Furthermore, preclinical studies have demonstrated its ability to enhance endurance in animal models, leading to its inclusion on the World Anti-Doping Agency's (WADA) prohibited list.[1]

Mechanism of Action

Acadesine's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1] Upon cellular uptake, Acadesine is phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as AICA-ribotide.[4][5] ZMP is an analogue of adenosine monophosphate (AMP) and allosterically activates AMPK without altering the cellular AMP:ATP ratio.[5][6]

The activation of AMPK by Acadesine triggers a cascade of downstream metabolic events aimed at restoring cellular energy homeostasis. These include the stimulation of glucose uptake and fatty acid oxidation, alongside the inhibition of anabolic processes such as lipid and protein synthesis.[1]

Interestingly, research has also uncovered AMPK-independent effects of Acadesine. Studies have shown that Acadesine can activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and the Hippo signaling pathway through the upregulation of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[4][7][8] These alternative pathways contribute to its diverse cellular effects, including anti-inflammatory and pro-apoptotic activities.

The cardioprotective effects of Acadesine are attributed to both the activation of AMPK and an increase in extracellular adenosine levels.[1] In the context of cancer, particularly B-CLL, Acadesine-induced apoptosis is mediated by the activation of caspases-3, -8, and -9, and the release of cytochrome c from the mitochondria, in a p53-independent manner.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Acadesine.

Table 1: In Vitro Efficacy of Acadesine

| Parameter | Cell Type | Value | Reference |

| EC50 for Apoptosis | B-CLL Cells | 380 ± 60 µM | [3][4] |

Table 2: Pharmacokinetic Properties of Acadesine in Humans

| Parameter | Value | Reference |

| Total Plasma Clearance | 2.2 ± 0.2 L/hour/kg | [9] |

| Terminal Half-life of Metabolites | ~1 week | [9] |

| Plasma Protein Binding | ~1% (negligible) | [9] |

| Major Metabolite | Uric Acid | [9] |

Table 3: Clinical Trial Dosing of Acadesine

| Trial | Indication | Dosing Regimen | Reference |

| RED-CABG | Cardioprotection in CABG | 0.1 mg/kg/minute IV infusion for 7 hours | [2][3] |

| Phase I/II | Relapsed/Refractory CLL | 50-315 mg/kg IV infusion | [6][10] |

| MTD in CLL Trial | Relapsed/Refractory CLL | 210 mg/kg IV infusion | [6][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Acadesine.

AMPK Activation Assay by Western Blot

This protocol describes the detection of AMPK activation in cell lysates by measuring the phosphorylation of AMPKα at Threonine 172.

Materials:

-

K562 cells (or other suitable cell line)

-

Acadesine solution (1 mM)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-AMPKα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture K562 cells to the desired density. Treat cells with 1 mM Acadesine for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-AMPKα antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for total AMPK levels, the membrane can be stripped and re-probed with an anti-AMPKα antibody.

In Vitro Apoptosis Assay in B-CLL Cells

This protocol details the assessment of Acadesine-induced apoptosis in B-CLL cells via flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Primary B-CLL cells

-

Acadesine solution (at various concentrations, e.g., 0-1 mM)

-

RPMI-1640 medium with 10% FBS

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Isolate primary B-CLL cells from patient samples. Culture the cells in RPMI-1640 medium. Treat the cells with varying concentrations of Acadesine for 24 hours.

-

Cell Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Measurement of Intracellular ZMP Levels by HPLC

This protocol outlines a method for the quantification of the active metabolite of Acadesine, ZMP, in cellular extracts using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cultured cells (e.g., B-CLL cells)

-

Acadesine solution

-

Perchloric acid (PCA)

-

Potassium hydroxide (KOH)

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile phase: A suitable buffer system, for example, a gradient of potassium phosphate buffer and methanol.

-

ZMP standard solution

Procedure:

-

Cell Treatment and Extraction:

-

Treat cultured cells with Acadesine.

-

Harvest and wash the cells.

-

Extract the nucleotides by adding ice-cold perchloric acid.

-

Incubate on ice to precipitate proteins.

-

-

Neutralization:

-

Centrifuge to pellet the protein precipitate.

-

Neutralize the supernatant by adding potassium hydroxide.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a defined volume of the sample onto the HPLC system.

-

Separate the nucleotides using a C18 column with a suitable mobile phase gradient.

-

Detect ZMP using a UV detector at an appropriate wavelength (e.g., 260 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of ZMP standard.

-

Quantify the ZMP concentration in the cell extracts by comparing the peak area to the standard curve.

-

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways activated by Acadesine.

Experimental Workflows

Caption: Experimental workflow for AMPK activation assay.

Logical Relationships

Caption: Logical relationship of Acadesine's mechanism.

References

- 1. The Hippo pathway kinases LATS1 and LATS2 attenuate cellular responses to heavy metals through phosphorylating MTF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. axonmedchem.com [axonmedchem.com]

The Pharmacological Profile of Acadesine and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), is a purine nucleoside analogue that has been investigated for its therapeutic potential in a variety of conditions, most notably cardiac ischemia-reperfusion injury and certain cancers. As a prodrug, acadesine is taken up by cells and converted to its active metabolite, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which acts as an AMP analogue. The primary mechanism of action of ZMP is the allosteric activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation triggers a cascade of downstream signaling events that modulate metabolic pathways, including glucose uptake and fatty acid oxidation, and can induce apoptosis in susceptible cells. Beyond its well-documented AMPK-dependent effects, acadesine and its metabolites also exhibit AMPK-independent activities, including the modulation of adenosine signaling pathways and the activation of the Hippo tumor suppressor pathway. This technical guide provides a comprehensive overview of the pharmacological profile of acadesine and its metabolites, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Mechanism of Action

Acadesine exerts its pharmacological effects primarily through its intracellular conversion to ZMP. This conversion is catalyzed by adenosine kinase.[1] ZMP then mimics the effects of adenosine monophosphate (AMP), leading to the activation of AMPK.[2]

AMPK Activation

AMPK is a heterotrimeric protein kinase consisting of a catalytic α subunit and regulatory β and γ subunits. ZMP binds to the γ-subunit of AMPK, inducing a conformational change that promotes the phosphorylation of threonine 172 on the α-subunit by upstream kinases, such as liver kinase B1 (LKB1).[2] This phosphorylation is the key step in AMPK activation. While ZMP effectively activates AMPK, it is noteworthy that it is a significantly less potent activator than AMP itself, with studies indicating it is 40- to 50-fold less potent.[3]

Adenosine Regulation

Acadesine is also classified as an adenosine-regulating agent.[4] It can increase the availability of adenosine in ischemic tissues. This is thought to occur through the inhibition of adenosine deaminase and adenosine kinase, leading to an accumulation of adenosine. Increased extracellular adenosine can then activate adenosine receptors, contributing to cardioprotective effects.

AMPK-Independent Effects

Recent research has revealed that acadesine can exert effects independent of AMPK. One notable example is the activation of the Hippo signaling pathway, a key regulator of cell proliferation and apoptosis.[5][6] This action is mediated by the ZMP metabolite and contributes to the anti-neoplastic properties of acadesine.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for acadesine and its metabolites.

Table 1: In Vitro Efficacy of Acadesine

| Parameter | Cell Line/System | Value | Reference |

| EC50 (Apoptosis) | B-cell chronic lymphocytic leukemia (B-CLL) cells | 380 ± 60 µM | [1] |

| ZMP concentration | Isolated rat hepatocytes (treated with 500 µM Acadesine) | ~4 nmol/g | [7] |

| AMPK Activation Potency (ZMP vs. AMP) | Cell-free assays | ZMP is 40-50 fold less potent than AMP | [3] |

Table 2: Human Pharmacokinetic Parameters of Acadesine (Intravenous Administration)

| Parameter | Value | Reference |

| Plasma Clearance | 2.2 ± 0.2 L/hour/kg | [8] |

| Terminal Half-life (intact Acadesine) | Measurable for only 2 hours post-infusion | [8] |

| Apparent Half-life (total ¹⁴C from labeled Acadesine) | ~1 week | [8] |

| Plasma Protein Binding | Negligible (~1%) | [8] |

| Urinary Excretion (intact Acadesine) | 5% of dose | [8] |

| Major Metabolite in Plasma and Urine | Uric Acid | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of acadesine.

Measurement of AMPK Activation via Western Blotting

This protocol describes the detection of phosphorylated AMPK (p-AMPK) at Threonine 172, a key indicator of its activation, in cell lysates.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of acadesine or vehicle control for the specified time.

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA (bicinchoninic acid) protein assay.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-AMPK (Thr172) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed for total AMPK.

-

Assessment of Glucose Uptake

This protocol outlines a common method to measure glucose uptake in cells using the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Protocol:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and treat with acadesine or control as described previously.

-

Glucose Starvation: Prior to the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer without glucose for 1-2 hours.

-

Glucose Uptake Assay:

-

Add 2-NBDG to the KRH buffer to a final concentration of 50-100 µM.

-

Incubate the cells with the 2-NBDG containing buffer for 30-60 minutes at 37°C.

-

-

Signal Termination and Measurement:

-

Remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer.

-

Lyse the cells in a suitable buffer.

-

Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~465 nm and ~540 nm, respectively).

-

-

Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying acadesine.

Caption: Signaling pathway of Acadesine and its metabolite ZMP.

Caption: Typical experimental workflow for studying Acadesine's effects.

Conclusion

Acadesine is a multifaceted pharmacological agent with a well-defined primary mechanism of action centered on the activation of AMPK via its active metabolite, ZMP. This activity underlies its potential therapeutic applications in metabolic and ischemic disorders. The growing body of evidence for AMPK-independent effects, such as the modulation of the Hippo pathway, suggests a broader range of biological activities that warrant further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of acadesine and its metabolites. Future research should focus on obtaining more precise quantitative measures of ZMP's interaction with AMPK and a more detailed characterization of its AMPK-independent signaling pathways.

References

- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acadesine, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Acadesine (AICA-riboside): disposition and metabolism of an adenosine-regulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure of Acadesine Phosphoric Acid Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for Acadesine phosphoric acid salt. Acadesine, an adenosine analog, is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Its phosphoric acid salt form is of significant interest for pharmaceutical development due to potential improvements in solubility and bioavailability.

Chemical Structure and Identification

Acadesine phosphoric acid salt is the salt formed between the basic Acadesine molecule and phosphoric acid.

| Identifier | Value | Source |

| IUPAC Name | 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid | [1] |

| CAS Number | 681006-28-0 | [1] |

| Molecular Formula | C₉H₁₇N₄O₉P | [1] |

| Molecular Weight | 356.23 g/mol | [1] |

| SMILES | P(=O)(O[H])(O[H])O[H].O1--INVALID-LINK--(C([H])([H])O[H])--INVALID-LINK--(--INVALID-LINK--([C@]1([H])N1C([H])=NC(C(N([H])[H])=O)=C1N([H])[H])O[H])O[H] | |

| InChI Key | BPVGMEHURDEDAZ-CODPYOKSSA-N | [1] |

Physicochemical Properties

Quantitative data for the phosphoric acid salt of Acadesine is not extensively reported in publicly available literature. The following table summarizes known data for Acadesine (free base) and general properties of the salt.

| Property | Acadesine (Free Base) | Acadesine Phosphoric Acid Salt | Source |

| Melting Point | 214-215 °C | Data not available | |

| Solubility | Soluble in DMSO and water | Expected to have higher aqueous solubility than the free base | |

| pKa | Data not available | Data not available | |

| Appearance | Crystalline solid | Expected to be a crystalline solid | [2] |

Mechanism of Action: AMPK Signaling Pathway

Acadesine is a cell-permeable nucleoside that is converted intracellularly to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as AICA-ribotide. ZMP is an analog of adenosine monophosphate (AMP) and a potent activator of AMP-activated protein kinase (AMPK).[3][4] AMPK is a central regulator of cellular energy metabolism. Its activation stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. This mechanism underlies the therapeutic potential of Acadesine in various diseases, including metabolic disorders and cancer.

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of Acadesine phosphoric acid salt, designed for research and development purposes.

Synthesis of Acadesine Phosphoric Acid Salt

This protocol describes a straightforward acid-base reaction to form the salt.

Materials:

-

Acadesine (free base)

-

Orthophosphoric acid (H₃PO₄), 85%

-

Ethanol, absolute

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolve a known molar amount of Acadesine (free base) in a minimal amount of warm absolute ethanol in a round-bottom flask with stirring.

-

In a separate container, dilute one molar equivalent of 85% orthophosphoric acid with a small amount of absolute ethanol.

-

Slowly add the ethanolic phosphoric acid solution dropwise to the stirring Acadesine solution at room temperature.

-

A precipitate of Acadesine phosphoric acid salt should form upon addition.

-

Continue stirring the mixture for 1-2 hours at room temperature to ensure complete salt formation.

-

If precipitation is slow, the solution can be cooled in an ice bath to promote crystallization.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected salt with a small amount of cold absolute ethanol, followed by a wash with diethyl ether to remove residual solvent.

-

Dry the purified Acadesine phosphoric acid salt in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.

Analytical Characterization

4.2.1. High-Performance Liquid Chromatography (HPLC)

This method is for assessing the purity of the synthesized salt.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Gradient: A typical gradient could be 5-95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the salt in the initial mobile phase composition.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR can be used to confirm the structure of the Acadesine moiety.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Instrument: 400 MHz or higher NMR spectrometer

-

Procedure: Dissolve a small amount of the salt in DMSO-d₆. Acquire a ¹H NMR spectrum. The spectrum should show characteristic peaks for the ribose and imidazole protons of Acadesine. The presence of a broad peak corresponding to the phosphate protons may also be observed.

4.2.3. Mass Spectrometry (MS)

MS can confirm the molecular weight of the Acadesine cation.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the protonated Acadesine molecule [M+H]⁺ at approximately m/z 259.1.

Conclusion

This technical guide provides essential information on the chemical structure, properties, and analytical methods for Acadesine phosphoric acid salt. The provided experimental protocols offer a foundation for researchers to synthesize and characterize this compound. Further investigation into the specific physicochemical properties of the salt is warranted to fully understand its potential advantages in drug development. The activation of the AMPK pathway by Acadesine continues to be a promising area of research for various therapeutic applications.

References

Acadesine as a Potential Therapeutic for Acute Lymphoblastic Leukemia: A Technical Guide

Introduction

Acadesine, also known as 5-aminoimidazole-4-carboxamide riboside (AICAR), is a cell-permeable adenosine analog that has garnered significant interest as a potential therapeutic agent for various malignancies, including acute lymphoblastic leukemia (ALL). Its primary mechanism of action has historically been attributed to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. However, emerging evidence suggests a more complex and multifaceted mechanism, including AMPK-independent pathways that contribute to its anti-leukemic effects. This technical guide provides an in-depth overview of the current understanding of Acadesine's action in ALL, focusing on quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Quantitative Data on Acadesine's Efficacy

The cytostatic and cytotoxic effects of Acadesine have been evaluated in various leukemia models. While specific IC50 values for a wide range of ALL cell lines are not extensively documented in the readily available literature, data from studies on chronic lymphocytic leukemia (CLL) provide a valuable reference point.

| Cell Type | Parameter | Value | Reference |

| B-cell chronic lymphocytic leukemia (B-CLL) cells | EC50 (apoptosis induction) | 380 +/- 60 µM | [1][2] |

Note: EC50 (half-maximal effective concentration) for apoptosis induction was determined in a study involving samples from 70 B-CLL patients.[1][2] Further research is required to establish specific IC50 values for proliferation and viability in a comprehensive panel of ALL cell lines.

Signaling Pathways of Acadesine in Leukemia

The molecular mechanisms underlying Acadesine's anti-leukemic activity are complex, involving both AMPK-dependent and AMPK-independent signaling pathways.

AMPK-Dependent Pathway

Acadesine is readily taken up by cells and phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribotide (ZMP), an analog of AMP.[3] ZMP allosterically activates AMPK, a central energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes to restore energy balance.[3] In the context of leukemia, AMPK activation is thought to induce apoptosis.

AMPK-Independent Pathways

Recent studies have revealed that Acadesine can exert its anti-leukemic effects independently of AMPK. These mechanisms are particularly relevant in ALL and involve the perturbation of nucleotide metabolism and other signaling cascades. One key AMPK-independent effect is the induction of imbalances in nucleotide triphosphate (NTP) and deoxynucleotide triphosphate (dNTP) pools, which can lead to DNA replication stress and cell cycle arrest.

References

The Enzymatic Conversion of Acadesine to ZMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acadesine, a synthetic adenosine analog also known as AICA-riboside or AICAR, is a pro-drug that requires intracellular phosphorylation to exert its pharmacological effects. The pivotal step in its bioactivation is the enzymatic conversion to 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl-5'-monophosphate (ZMP), a structural mimic of adenosine monophosphate (AMP). This transformation is catalyzed by the enzyme adenosine kinase (ADK). The accumulation of intracellular ZMP allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This activation triggers a cascade of downstream signaling events that are central to the therapeutic potential of Acadesine in various pathological conditions, including cancer and cardiovascular diseases. This technical guide provides an in-depth overview of the enzymatic phosphorylation of Acadesine to ZMP, including the signaling pathway, detailed experimental protocols for assessing enzyme kinetics, and a summary of the key enzymatic parameters.

The Acadesine to ZMP Signaling Pathway

The conversion of Acadesine to its active form, ZMP, and the subsequent activation of AMPK is a multi-step process that begins with the transport of Acadesine into the cell.

-

Cellular Uptake: Acadesine, being a nucleoside analog, is transported across the cell membrane by nucleoside transporters.[1][2]

-

Enzymatic Phosphorylation: Once inside the cell, Acadesine serves as a substrate for adenosine kinase (ADK). In an ATP-dependent reaction, ADK catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl group of the ribose moiety of Acadesine, yielding ZMP and ADP.[1][3]

-

AMPK Activation: ZMP, due to its structural similarity to AMP, acts as an allosteric activator of AMPK. ZMP binds to the γ-subunit of the AMPK heterotrimer, inducing a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) in the activation loop of the catalytic α-subunit by an upstream kinase, liver kinase B1 (LKB1). This phosphorylation event leads to a significant increase in AMPK activity.[1]

-

Downstream Effects: Activated AMPK proceeds to phosphorylate a multitude of downstream target proteins, thereby modulating various metabolic pathways. These effects include the stimulation of catabolic processes that generate ATP (e.g., glycolysis and fatty acid oxidation) and the inhibition of anabolic processes that consume ATP (e.g., protein and fatty acid synthesis).

The following diagram illustrates the signaling pathway from Acadesine uptake to AMPK activation:

Quantitative Data on Enzyme Kinetics

The enzymatic phosphorylation of Acadesine by adenosine kinase can be characterized by standard Michaelis-Menten kinetics. While extensive data is available for the natural substrate adenosine, specific kinetic parameters for Acadesine are not as widely reported. However, based on available literature, a comparative summary is presented below.

| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg protein) | Source |

| Adenosine | Adenosine Kinase | 0.2 - 0.4 | 2.2 | [4] |

| Acadesine | Adenosine Kinase | Not Reported | Not Reported | - |

Experimental Protocol: Determination of Adenosine Kinase Kinetic Parameters for Acadesine

This section outlines a detailed methodology for determining the Michaelis-Menten constants (Km and Vmax) for the phosphorylation of Acadesine by adenosine kinase. The protocol is based on a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.

Principle

The production of ADP during the phosphorylation of Acadesine is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. Pyruvate kinase catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP to form pyruvate and ATP. Lactate dehydrogenase then catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the rate of ADP production and thus the adenosine kinase activity.

Materials and Reagents

-

Recombinant human adenosine kinase (ADK)

-

Acadesine

-

Adenosine triphosphate (ATP)

-

Phosphoenolpyruvate (PEP)

-

Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

HEPES buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Potassium chloride (KCl)

-

96-well UV-transparent microplates

-

Spectrophotometric microplate reader capable of reading absorbance at 340 nm

Assay Procedure

-

Prepare the Assay Buffer: 50 mM HEPES, 50 mM KCl, 10 mM MgCl2, pH 7.4.

-

Prepare the Coupling Enzyme Mixture: In the assay buffer, prepare a solution containing 1 mM PEP, 0.3 mM NADH, 10 U/mL PK, and 15 U/mL LDH.

-

Prepare Acadesine Stock Solutions: Prepare a series of Acadesine stock solutions in the assay buffer at various concentrations (e.g., ranging from 0.1 µM to 1000 µM).

-

Set up the Reaction Mixture: In each well of the 96-well microplate, add the following in order:

-

50 µL of the coupling enzyme mixture.

-

10 µL of the Acadesine stock solution (or assay buffer for the blank).

-

20 µL of assay buffer.

-

-

Initiate the Reaction: Add 20 µL of a solution containing ATP (at a saturating concentration, e.g., 1 mM) and a fixed amount of recombinant human adenosine kinase to each well to initiate the reaction. The final volume in each well should be 100 µL.

-

Monitor the Reaction: Immediately place the microplate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the Initial Reaction Velocities: Determine the initial reaction rate (V0) for each Acadesine concentration from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

-

Determine Kinetic Parameters: Plot the initial reaction velocities (V0) against the corresponding Acadesine concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

The following diagram illustrates the experimental workflow:

Conclusion

The enzymatic phosphorylation of Acadesine to ZMP by adenosine kinase is a fundamental step in its mechanism of action. This conversion leads to the activation of the critical energy sensor AMPK, which in turn modulates a wide array of cellular processes. Understanding the kinetics and the underlying signaling pathway of this enzymatic reaction is crucial for the rational design and development of novel therapeutic strategies targeting cellular metabolism. The experimental protocol detailed in this guide provides a robust framework for researchers to quantitatively assess the interaction between Acadesine and adenosine kinase, thereby facilitating further investigations into the pharmacological properties of this and other related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Metabolomics and proteomics identify the toxic form and the associated cellular binding targets of the anti-proliferative drug AICAR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Acadesine's Bioactivity: A Technical Guide to the Role of Adenosine Kinase in Cellular Uptake and Activation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Acadesine, also known as AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), is a potent activator of AMP-activated protein kinase (AMPK) with significant therapeutic potential in ischemia-reperfusion injury and various cancers, including B-cell chronic lymphocytic leukemia (B-CLL)[1][2]. Its cellular activity, however, is not inherent. Acadesine requires intracellular processing to become bioactive, a process in which adenosine kinase (ADK) plays a pivotal and indispensable role. This technical guide delineates the mechanism of Acadesine's cellular uptake and subsequent activation, focusing on the critical function of ADK. We provide a summary of key quantitative data, detailed experimental protocols for studying this process, and visual diagrams of the associated pathways and workflows.

The Two-Step Mechanism of Acadesine Bioactivation

The therapeutic effects of Acadesine are contingent upon its conversion to an active intracellular metabolite, AICA ribotide, also known as ZMP (5-aminoimidazole-4-carboxamide ribotide)[3]. This conversion is a two-step process:

-

Cellular Uptake: Acadesine, being a nucleoside analog, is transported across the plasma membrane into the cell. This process is mediated by equilibrative nucleoside transporters (ENTs)[4]. The importance of this transport step is highlighted by experiments where ENT inhibitors, such as Nitrobenzylthioinosine (NBTI), completely block the downstream effects of Acadesine, including AMPK phosphorylation and apoptosis[3][5].

-

Intracellular Phosphorylation: Once inside the cell, Acadesine serves as a substrate for adenosine kinase (ADK). ADK catalyzes the phosphorylation of Acadesine to ZMP[3][4]. This step is the rate-limiting and essential event for bioactivation. ZMP is an analog of adenosine monophosphate (AMP) and activates AMPK by mimicking the effects of a high AMP:ATP ratio, which signals a state of low cellular energy[1][2]. Inhibition of ADK with compounds like 5-Iodotubercidin or ABT702 prevents the formation of ZMP and, consequently, abrogates all Acadesine-induced biological effects[3][6].

This dependency on ADK makes the enzyme a critical determinant of Acadesine's efficacy in different cell types. For instance, higher intracellular levels of ZMP were observed in B-CLL cells compared to T-cells treated with Acadesine, correlating with the differential sensitivity of these cells to Acadesine-induced apoptosis[3].

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating Acadesine's effects, highlighting the concentrations used and the outcomes dependent on its uptake and phosphorylation.

| Parameter | Cell Type | Value/Concentration | Outcome | Reference |

| EC50 for Apoptosis | B-cell chronic lymphocytic leukemia (B-CLL) | 380 ± 60 µM | Half-maximal effective concentration to induce apoptosis. | [3][5] |

| ZMP Accumulation | B-CLL cells vs. T-cells | 0.5 mM Acadesine | Intracellular ZMP levels were higher in B-CLL cells than in T-cells. | [3] |

| AMPK Phosphorylation | B-CLL cells | 0.5 mM Acadesine | Induced phosphorylation of AMPK, indicating activation. | [3] |

| Gene Expression Alteration | Acute Lymphoblastic Leukemia (ALL) | 15 mM Acadesine for 45 min | Induced a robust and rapid alteration in immediate early gene (IEG) expression. | [6] |

| Apoptosis Inhibition | B-CLL cells | Not specified | 5-iodotubercidin (ADK inhibitor) completely inhibited Acadesine-induced apoptosis. | [3] |

| AMPK Activation Inhibition | B-CLL cells | Not specified | 5-iodotubercidin (ADK inhibitor) completely inhibited Acadesine-induced AMPK phosphorylation. | [3][5] |

Experimental Protocols

Investigating the role of adenosine kinase in Acadesine's activity requires specific experimental setups. Below are representative protocols for key assays.

Protocol: Acadesine Uptake and Intracellular ZMP Measurement

Objective: To quantify the uptake of Acadesine and its conversion to ZMP, and to assess the effect of ADK inhibition.

Materials:

-

Adherent or suspension cells (e.g., B-CLL, ALL cell lines)

-

Complete cell culture medium

-

Acadesine (AICAR) stock solution

-

Adenosine kinase inhibitor (e.g., 5-Iodotubercidin)

-

Phosphate-buffered saline (PBS), ice-cold

-

Perchloric acid or similar for cell lysis and metabolite extraction

-

High-Performance Liquid Chromatography (HPLC) system for metabolite analysis

Procedure:

-

Cell Seeding: Seed cells to achieve approximately 80-90% confluency (for adherent cells) or a density of 1x106 cells/mL (for suspension cells) on the day of the experiment.

-

Treatment:

-

Pre-incubate a subset of cells with an ADK inhibitor (e.g., 1 µM 5-Iodotubercidin) for 1 hour.

-

Add Acadesine (e.g., final concentration of 0.5 mM) to both inhibitor-treated and untreated cells. Include a vehicle-only control group.

-

Incubate for the desired time period (e.g., 1-4 hours).

-

-

Cell Harvesting:

-

For suspension cells, centrifuge at 500 x g for 5 minutes at 4°C.

-

For adherent cells, aspirate the medium.

-

Wash the cell pellet/plate twice with ice-cold PBS.

-

-

Metabolite Extraction:

-

Lyse the cells by adding a fixed volume of ice-cold 0.4 M perchloric acid.

-

Incubate on ice for 15 minutes.

-

Scrape adherent cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

-

Sample Analysis:

-

Neutralize the supernatant with a solution of potassium carbonate.

-

Analyze the supernatant for ZMP and Acadesine concentrations using a validated HPLC method.

-

Normalize results to total protein concentration or cell number.

-

Protocol: Western Blot for AMPK Phosphorylation

Objective: To qualitatively or semi-quantitatively measure the activation of AMPK by assessing its phosphorylation status following Acadesine treatment.

Materials:

-

Cells and treatment reagents as described in 3.1.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total-AMPKα.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: Treat cells as described in 3.1. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-AMPKα overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AMPKα.

References

- 1. Acadesine, an adenosine-regulating agent with the potential for widespread indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acadesine - Wikipedia [en.wikipedia.org]

- 3. Acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ashpublications.org [ashpublications.org]

The Anti-Inflammatory Properties of Acadesine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acadesine (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, AICAR) is a purine nucleoside analog that has demonstrated significant anti-inflammatory properties in a variety of preclinical and clinical settings. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Acadesine's anti-inflammatory effects, focusing on its role as an activator of AMP-activated protein kinase (AMPK) and its influence on key inflammatory signaling pathways. This document summarizes available quantitative data, outlines experimental protocols for investigating its bioactivity, and provides visual representations of the core signaling pathways involved.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense, dysregulated inflammation is a key driver of numerous chronic diseases. Acadesine has emerged as a promising therapeutic agent with the potential to modulate inflammatory responses. It is an adenosine-regulating agent that increases the bioavailability of adenosine and has significant metabolic effects, in part through the activation of the key metabolic regulatory enzyme, AMP-activated protein kinase (AMPK)[1]. This guide delves into the core anti-inflammatory mechanisms of Acadesine, providing a technical resource for the scientific community.

Mechanism of Action: A Dual Approach to Inflammation Control

Acadesine's anti-inflammatory effects are primarily attributed to two interconnected mechanisms:

-

AMPK Activation: Once inside the cell, Acadesine is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an analog of adenosine monophosphate (AMP). ZMP mimics the effects of AMP, leading to the allosteric activation of AMPK[1]. Activated AMPK is a central regulator of cellular energy homeostasis and has been shown to exert potent anti-inflammatory effects through various downstream targets.

-

Adenosine Receptor-Independent Signaling: Studies have also indicated that Acadesine can exert anti-inflammatory effects independently of adenosine receptor stimulation. It has been shown to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which in turn can suppress inflammatory responses[2][3].

Key Signaling Pathways Modulated by Acadesine

Acadesine's activation of AMPK and the PI3K/Akt pathway leads to the downstream inhibition of key pro-inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This inhibition results in the reduced expression of a wide range of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of Acadesine.

| Parameter | Cell Type/Model | Effect | Concentration/Dose | Reference |

| Apoptosis Induction (EC50) | B-cell chronic lymphocytic leukemia (B-CLL) cells | Induces apoptosis | 380 ± 60 µM | [1][2] |

| Granulocyte CD11b Up-regulation | Human whole blood (in vitro) | 61% inhibition of fMLP-induced up-regulation | Not specified | [4] |

| Granulocyte CD11b Up-regulation | Patients undergoing cardiopulmonary bypass (in vivo) | Peak expression 2.8x baseline (vs. 4.3x for placebo) | Low and high-dose infusion | [5] |

fMLP: N-formyl-methionyl-leucyl-phenylalanine

| Cytokine/Molecule | Cell Type/Model | Effect | Reference |

| TNF-α | Astrocytes, microglia, macrophages | Inhibition of production | [3] |

| IL-1β | Astrocytes, microglia, macrophages | Inhibition of production | [3] |

| IL-6 | Astrocytes, microglia, macrophages | Inhibition of production | [3] |

| Nitric Oxide | Astrocytes, microglia, macrophages | Inhibition of production | [3] |

| Complement Component 3 (C3) | Retinal pigment epithelial (RPE) cells | Suppression of TNF-α induced C3 | [6] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the anti-inflammatory properties of Acadesine.

AMPK Activation Assay (Western Blot)

This protocol describes the detection of AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Acadesine

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of Acadesine for desired time points. Include a vehicle control.

-

Protein Extraction: Wash cells with cold PBS and lyse with lysis buffer. Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-